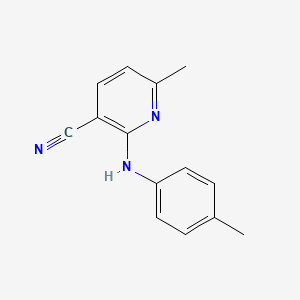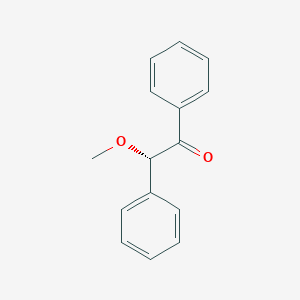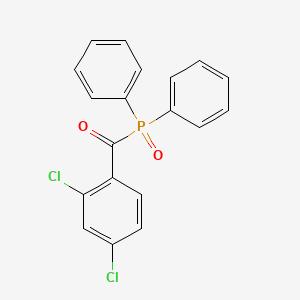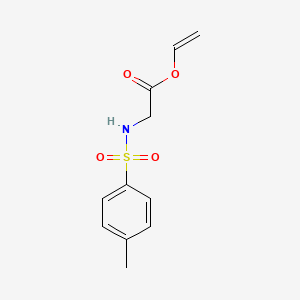
N-(But-3-yn-2-yl)-3-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(But-3-yn-2-yl)-3-ethoxyaniline: is an organic compound that features an aniline derivative with a butynyl group and an ethoxy group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-2-yl)-3-ethoxyaniline typically involves the reaction of 3-ethoxyaniline with a butynyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction conditions, leading to higher purity and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(But-3-yn-2-yl)-3-ethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the butynyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
N-(But-3-yn-2-yl)-3-ethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of N-(But-3-yn-2-yl)-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(But-3-yn-2-yl)benzamide
- N-(But-3-yn-2-yl)methanesulfonate
- Hexanoic acid, but-3-yn-2-yl ester
Uniqueness
N-(But-3-yn-2-yl)-3-ethoxyaniline is unique due to the presence of both the butynyl and ethoxy groups, which impart distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
79874-40-1 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-but-3-yn-2-yl-3-ethoxyaniline |
InChI |
InChI=1S/C12H15NO/c1-4-10(3)13-11-7-6-8-12(9-11)14-5-2/h1,6-10,13H,5H2,2-3H3 |
Clé InChI |
CJOXOXFIZICKQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)

![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)








